molecular formula C20H27N5O B1417472 5-(4-Diethylamino-benzyl)-1-methyl-3-propyl-1,6-dihydro-pyrazolo[4,3-D]pyrimidin-7-one CAS No. 223430-04-4

5-(4-Diethylamino-benzyl)-1-methyl-3-propyl-1,6-dihydro-pyrazolo[4,3-D]pyrimidin-7-one

Katalognummer: B1417472
CAS-Nummer: 223430-04-4
Molekulargewicht: 353.5 g/mol
InChI-Schlüssel: ORMBCFWPACLYFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a pyrazolo-pyrimidinone derivative synthesized by H. Lundbeck A/S as a phosphodiesterase (PDE) inhibitor . It specifically targets PDE1, a calcium/calmodulin-dependent enzyme regulating cyclic nucleotide signaling. The compound exhibits an IC50 of 38 nM against PDE1, demonstrating high potency . Structurally, it features a 4-diethylamino-benzyl substituent at the 5-position of the pyrazolo[4,3-d]pyrimidin-7-one core, which likely enhances its binding affinity and selectivity for PDE1 . Its synthesis involves multi-step organic reactions, though specific details remain proprietary.

Eigenschaften

IUPAC Name

5-[[4-(diethylamino)phenyl]methyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O/c1-5-8-16-18-19(24(4)23-16)20(26)22-17(21-18)13-14-9-11-15(12-10-14)25(6-2)7-3/h9-12H,5-8,13H2,1-4H3,(H,21,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMBCFWPACLYFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)CC3=CC=C(C=C3)N(CC)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432678
Record name 5-[4-(diethylamino)benzyl]-1-methyl-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223430-04-4
Record name 5-[4-(diethylamino)benzyl]-1-methyl-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

5-(4-Diethylamino-benzyl)-1-methyl-3-propyl-1,6-dihydro-pyrazolo[4,3-D]pyrimidin-7-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H24N4
  • Molecular Weight : 304.41 g/mol
  • Structure : The compound features a pyrazolo[4,3-d]pyrimidinone core, which is known for various pharmacological activities.

Anticancer Activity

Research has indicated that derivatives of pyrazolo[4,3-d]pyrimidinones exhibit significant anticancer properties. For instance:

  • Case Study : A derivative with a similar structure demonstrated an IC50 value of 5.85 µM against breast cancer cell lines (MCF-7), indicating potent antiproliferative effects .
  • Mechanism : The compound's mechanism may involve the inhibition of key enzymes involved in cancer cell proliferation and survival pathways, such as the inhibition of cyclin-dependent kinases (CDKs) and apoptosis induction through caspase activation.

Anti-inflammatory Properties

In vitro studies have shown that compounds in this class can modulate inflammatory pathways:

  • Findings : A related pyrazolo[4,3-d]pyrimidinone was found to reduce TNF-α levels significantly, suggesting anti-inflammatory potential .
  • Applications : Such activity could be beneficial in treating diseases characterized by chronic inflammation.

Anticholinesterase Activity

The compound may also exhibit anticholinesterase activity:

  • Research Insight : Studies comparing similar compounds showed effective inhibition of acetylcholinesterase (AChE), which is crucial for conditions like Alzheimer's disease . The IC50 values ranged from 7.49 µM to 22.54 µM depending on the specific analog.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Substituents : The presence of diethylamino and propyl groups enhances solubility and bioavailability.
  • Core Structure : The pyrazolo[4,3-d]pyrimidinone framework is critical for the interaction with biological targets.

Data Table: Biological Activities Overview

Activity TypeCompound DerivativeIC50 Value (µM)Reference
AnticancerSimilar Pyrazolo Derivative5.85
Anti-inflammatoryRelated CompoundSignificant Reduction in TNF-α
AnticholinesteraseAnalog Compound7.49 - 22.54

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pyrazolo-pyrimidinone derivatives are widely explored for PDE inhibition, with structural modifications driving selectivity and potency. Below is a detailed comparison:

Structural Analogues with Varying Substituents

Compound Name / ID Key Substituents Target PDE IC50 (nM) Key Properties
5-(4-Diethylamino-benzyl)-1-methyl-3-propyl-pyrazolo[4,3-d]pyrimidin-7-one (Target Compound) 5: 4-diethylamino-benzyl; 3: propyl PDE1 38 High PDE1 selectivity; synthesized by H. Lundbeck A/S
BAY 60-7550 5: substituted phenyl; 3: ethyl PDE2 4.7 Potent PDE2 inhibitor; used in cognitive studies
5-(2-Ethoxyphenyl)-1-methyl-3-propyl-pyrazolo[4,3-d]pyrimidin-7-one (2a, Viagra® intermediate) 5: 2-ethoxyphenyl PDE5 N/A Intermediate for sildenafil; X-ray structure confirmed ; m.p. 144°C
Udenafil (Zydena®) 5: 2-propyloxy-5-(1-methyl-2-pyrrolidinyl) PDE5 Comparable to sildenafil Long-acting PDE5 inhibitor; marketed in Korea for erectile dysfunction
Sildenafil (Viagra®) 5: 2-ethoxy-5-(4-methylpiperazinyl-sulfonyl) PDE5 3.9–6.6 First-line PDE5 inhibitor; treats ED and pulmonary hypertension
5-(5-Sulfamoyl-3-thienyl)-1-methyl-3-propyl-pyrazolo[4,3-d]pyrimidin-7-one (Compound 13) 5: sulfamoyl-thienyl N/A N/A Antifungal/anthelmintic potential; 82% synthesis yield

Key Structural and Functional Differences

Substituent-Driven Selectivity: The diethylamino-benzyl group in the target compound enhances PDE1 affinity, while sulfamoyl-thienyl (Compound 13) or piperazinyl-sulfonyl (sildenafil/udenafil) groups favor PDE5 inhibition . Phenyl vs. Thienyl Rings: Thienyl-substituted derivatives (e.g., Compound 13) exhibit divergent bioactivity (antimicrobial vs. PDE inhibition) due to altered electronic properties .

Potency and Pharmacokinetics :

  • The target compound’s PDE1 IC50 (38 nM) is less potent than BAY 60-7550 (PDE2 IC50 = 4.7 nM) but comparable to cilostamide (PDE3 IC50 = 27–50 nM) .
  • Udenafil and sildenafil, despite structural similarity, differ in duration of action due to substituent hydrophobicity .

Synthetic Accessibility :

  • Derivatives like 2a (Viagra® intermediate) are synthesized via copper-catalyzed cyclization (85% yield) , whereas the target compound requires proprietary methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-(4-Diethylamino-benzyl)-1-methyl-3-propyl-1,6-dihydro-pyrazolo[4,3-D]pyrimidin-7-one
Reactant of Route 2
5-(4-Diethylamino-benzyl)-1-methyl-3-propyl-1,6-dihydro-pyrazolo[4,3-D]pyrimidin-7-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.